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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of the In Vivo Performance of Drug Delivery Systems Utilizing Propylene Glycol Esters,

Supported by Experimental Data.

Propylene glycol esters are a versatile class of excipients widely employed in pharmaceutical

formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. Their

amphiphilic nature makes them valuable components in various drug delivery systems,

including self-emulsifying drug delivery systems (SEDDS) for oral administration and topical

formulations for dermal delivery. This guide provides a comparative analysis of the in vivo

performance of drug delivery systems incorporating propylene glycol esters against alternative

formulations, supported by experimental data from preclinical and clinical studies.

Oral Drug Delivery Systems
Propylene glycol esters, such as propylene glycol monocaprylate and propylene glycol laurate,

are key components in the formulation of SEDDS. These systems form fine oil-in-water

emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.

Comparative In Vivo Bioavailability Data: Oral Delivery
The following table summarizes in vivo pharmacokinetic data from studies comparing drug

delivery systems with and without propylene glycol esters.
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Exenatide

Self-

Emulsifying

Drug Delivery

System

(SEDDS)

Propylene

Glycol

Monocaprylat

e (Capmul

PG-8)

Sprague-

Dawley Rats

Relative

Bioavailability

(vs.

subcutaneou

s injection)

The SEDDS

formulation

containing

propylene

glycol

monocaprylat

e

demonstrated

a relative

bioavailability

of 14.62% ±

3.07%.[1][2]

This is a

significant

improvement

considering

the negligible

oral

bioavailability

of exenatide

solution.[1]

Insulin

Glargine

Polymeric/Zw

itterionic-

based

SEDDS

(PEG-free)

vs. PEG-

based

SEDDS

Not explicitly

a propylene

glycol ester

study, but

compares a

PEG-free

system

(polyglycerol-

based) to a

traditional

PEG-based

SEDDS.

Rats Oral

Bioavailability

The PEG-free

SEDDS

(PG/ZW-

SEDDS)

yielded an

oral

bioavailability

of 2.13 ±

0.66%, which

was

significantly

higher than
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the 1.15 ±

0.35%

observed with

the PEG-

based

SEDDS.

Ampicillin

Aqueous

Solution with

Propylene

Glycol

Propylene

Glycol
Humans

Oral

Bioavailability

The oral

bioavailability

of ampicillin

was

considerably

reduced in

the presence

of propylene

glycol. This

effect is likely

due to the

osmotic

activity of

propylene

glycol.

Olmesartan

Medoxomil

(ester

prodrug)

Solid

Granules with

Binary Lipid

System

Propylene

Glycol Mono-

and Di-

glycerides

(Capmul PG-

8)

Not specified
Oral

Absorption

Formulations

with Capmul

MCM C8

(mono- and

di-glycerides)

were superior

in enhancing

oral

absorption

compared to

those with

Capmul PG-8

(propylene

glycol esters).

[3]
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Experimental Protocols: Oral In Vivo Bioavailability
Studies
1. In Vivo Oral Bioavailability of Exenatide in a SEDDS Formulation in Rats[1][2]

Animals: Male Sprague-Dawley rats (250-300 g) were used. Animals were fasted overnight

prior to the study.

Formulation: The SEDDS formulation consisted of 35% Cremophor EL, 25% Labrafil 1944,

30% Capmul PG-8 (propylene glycol monocaprylate), and 10% propylene glycol. Exenatide

was incorporated as a hydrophobic ion pair with sodium docusate.

Dosing: A single oral dose of the exenatide-SEDDS formulation was administered via oral

gavage. A control group received a subcutaneous injection of exenatide solution.

Blood Sampling: Blood samples were collected from the tail vein at predetermined time

points post-dosing.

Analysis: Plasma concentrations of exenatide were determined using a validated analytical

method (e.g., ELISA or LC-MS/MS).

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC

(Area Under the Curve), were calculated. The relative oral bioavailability was calculated as

(AUC_oral / Dose_oral) / (AUC_subcutaneous / Dose_subcutaneous) * 100.

2. Scintigraphic Study of Oral Drug Absorption in Humans

Principle: Gamma scintigraphy is a non-invasive imaging technique used to visualize the in

vivo transit and disintegration of a dosage form.[1][4][5][6]

Radiolabeling: The dosage form (e.g., capsule or tablet) is radiolabeled with a gamma-

emitting isotope such as Technetium-99m (99mTc).

Administration: The radiolabeled dosage form is administered to human volunteers.

Imaging: A gamma camera is used to capture sequential images of the abdomen, tracking

the movement and disintegration of the dosage form through the gastrointestinal tract.
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Pharmacokinetic Correlation: Blood samples are collected concurrently to measure drug

plasma concentrations. The pharmacokinetic data is then correlated with the scintigraphic

images to understand the site and timing of drug release and absorption.
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Experimental workflow for a typical oral bioavailability study.

Dermal Drug Delivery Systems
Propylene glycol and its esters are extensively used in topical formulations as penetration

enhancers. They are thought to improve drug permeation by disrupting the highly organized

lipid structure of the stratum corneum.

Comparative In Vivo Performance Data: Dermal Delivery
The following table presents in vivo data comparing the performance of propylene glycol and its

esters with other vehicles for dermal drug delivery.
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Ibuprofen
Saturated

Solutions

Propylene

Glycol (PG),

Dipropylene

Glycol (DPG),

Tripropylene

Glycol (TPG),

Polyethylene

Glycol 300

(PEG 300)

Human

Volunteers

Cumulative

amount of

drug

permeated at

24h (in vitro)

In vitro

permeation

was similar

for PG, DPG,

and TPG, all

of which were

significantly

better than

PEG 300. In

vivo results

correlated

well, with PG

outperforming

other vehicles

in the initial

hours.[7]

Ibuprofen

Saturated

Solutions in

PG/Water

Propylene

Glycol (0-

100% v/v)

Human

Volunteers

Drug uptake

into the

stratum

corneum

(assessed by

tape-

stripping)

Ibuprofen

delivery was

dependent on

the

concentration

of propylene

glycol in the

vehicle. PG

appeared to

alter the

solubility of

ibuprofen in

the stratum

corneum.[8]

[9]
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Various
Occlusive

Application

Propylene

Glycol (PG),

Propylene

Glycol

Laurate

(PGL),

Isopropyl

Myristate

(IPM),

Transcutol™

(TC)

Human

Volunteers

Transepiderm

al Water Loss

(TEWL),

Kallikrein 7

(KLK7)

activity

Propylene

glycol

significantly

elevated both

TEWL and

KLK7 activity,

indicating an

effect on skin

barrier

function and

desquamatio

n. No

significant

effects were

observed for

PGL, IPM, or

TC.

Experimental Protocols: Dermal In Vivo Studies
1. In Vivo Assessment of Ibuprofen Penetration using Confocal Raman Spectroscopy[7]

Subjects: Healthy human volunteers.

Formulations: Saturated solutions of ibuprofen in propylene glycol, dipropylene glycol,

tripropylene glycol, and polyethylene glycol 300.

Application: A finite dose of the formulation is applied to a defined area on the volar forearm.

Measurement: A confocal Raman spectrometer is used to non-invasively measure the

concentration of ibuprofen at different depths within the stratum corneum and viable

epidermis at various time points after application.

Data Analysis: The Raman signal intensity of ibuprofen is normalized to an internal standard

(e.g., the amide I band of keratin) to account for variations in signal attenuation with depth.

Depth-concentration profiles are generated to determine the extent and rate of drug

penetration.
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2. Measurement of Transepidermal Water Loss (TEWL) and Protease Activity

Subjects: Healthy human volunteers.

Procedure:

Baseline TEWL is measured on the forearm using a Tewameter.

The test formulation (e.g., propylene glycol) is applied under occlusion to a defined area

for a specified period (e.g., 24 hours).

After removal of the formulation, TEWL is measured again at the treated site.

Tape stripping is performed on the treated area to collect layers of the stratum corneum.

The protein content on the tape strips is quantified.

The activity of proteases, such as Kallikrein 5 (KLK5) and Kallikrein 7 (KLK7), is measured

from the tape strips using specific enzymatic assays.

Data Analysis: Changes in TEWL and protease activity from baseline and compared to

control sites are statistically analyzed.
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Drug Molecules
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Mechanism of skin penetration enhancement by propylene glycol esters.

Conclusion
Propylene glycol esters are effective excipients for enhancing the in vivo bioavailability of

poorly soluble drugs in both oral and dermal delivery systems. In oral formulations, they are

integral to SEDDS, which have been shown to significantly improve the absorption of peptides

like exenatide. However, the choice of propylene glycol ester and the overall formulation

composition are critical, as some studies indicate that other lipid-based excipients may offer

superior performance for certain drugs. For dermal delivery, propylene glycol is a well-

established penetration enhancer that can increase drug uptake into the skin. Its mechanism of

action involves interaction with and disruption of the stratum corneum lipids. The selection of a

propylene glycol ester and its concentration in a topical formulation must be carefully optimized

to balance efficacy with potential effects on skin barrier function. The experimental protocols

and comparative data presented in this guide provide a framework for the rational design and

evaluation of drug delivery systems incorporating propylene glycol esters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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